molecular formula C5H10N6 B13109105 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine CAS No. 663909-90-8

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine

Cat. No.: B13109105
CAS No.: 663909-90-8
M. Wt: 154.17 g/mol
InChI Key: GQVUYVCFRXMBPA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine (CAS: 663909-90-8) is a pyrimidine derivative featuring dual hydrazine substituents at positions 4 and 4. Its IUPAC name is (Z)-4-hydrazono-6-(1-methylhydrazinyl)-1,4-dihydropyrimidine . The compound is synthesized via nucleophilic substitution reactions, typically involving hydrazine or methylhydrazine with chlorinated pyrimidine precursors. For example, 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione (2a) is prepared by refluxing 6-chloro-3-methyluracil with methylhydrazine in ethanol, yielding a white solid (39% yield) . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 7.64 (bs, 1H, NH), 4.75 (s, 1H), 3.33 (bs, 2H, NH₂), 3.03 (s, 3H, NCH₃), 2.43 (s, 3H, CH₃) .
  • MS (ESI): m/z = 171 (M+H)⁺ .

Properties

CAS No.

663909-90-8

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

1-(6-hydrazinylpyrimidin-4-yl)-1-methylhydrazine

InChI

InChI=1S/C5H10N6/c1-11(7)5-2-4(10-6)8-3-9-5/h2-3H,6-7H2,1H3,(H,8,9,10)

InChI Key

GQVUYVCFRXMBPA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=NC(=C1)NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and methylhydrazine under controlled conditions. One common method starts with the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with hydrazine and methylhydrazine .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different substituted pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-hydrazinyl-6-(1-methylhydrazinyl)pyrimidine, exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of several derivatives that showed strong antibacterial effects, with some compounds surpassing the efficacy of standard antibiotics like ampicillin. Notably, compounds derived from this structure displayed potent antifungal properties as well, making them candidates for further development in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives function as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For example, one derivative demonstrated an IC50 value as low as 0.3 µM against cancer cell lines, effectively inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells. Molecular docking studies further elucidated the binding mechanisms of these compounds to their targets, suggesting a multitarget approach in cancer therapy .

Antidiabetic Effects

In addition to its antimicrobial and anticancer activities, 4-hydrazinyl-6-(1-methylhydrazinyl)pyrimidine derivatives have shown promising antidiabetic effects. The inhibition of α-amylase enzyme activity was noted in several synthesized derivatives. This suggests potential applications in managing diabetes by controlling carbohydrate metabolism and blood sugar levels .

Antioxidant Properties

The compound's antioxidant capabilities have also been documented, contributing to its overall therapeutic profile. Antioxidants play a crucial role in neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases. The synthesized derivatives exhibited significant antioxidant activities when tested against established standards .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 4-hydrazinyl-6-(1-methylhydrazinyl)pyrimidine derivatives. The presence of specific substituents on the pyrimidine ring can enhance biological activity. For instance, modifications at various positions have been shown to influence both potency and selectivity against different biological targets .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound T1Antibacterial< 10
Compound T2Antifungal< 15
Compound 5iAnticancer (EGFR/VEGFR2 Inhibitor)0.3
Compound T3Antidiabetic (α-amylase Inhibition)-
Compound T4Antioxidant-

Case Studies

Case Study 1: Anticancer Activity
In a comparative study involving various pyrimidine derivatives, one derivative of 4-hydrazinyl-6-(1-methylhydrazinyl)pyrimidine was tested against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, validating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results confirmed that certain modifications led to enhanced antibacterial properties compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit key enzymes or disrupt cellular processes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Research Implications

The bifunctional hydrazine groups in 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine enable diverse applications in medicinal and coordination chemistry. However, steric and electronic modifications (e.g., aryl substituents, nitro groups) significantly alter reactivity and biological efficacy. Future studies should explore its utility in targeted drug delivery and asymmetric catalysis.

Biological Activity

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiparasitic applications. This article reviews the available literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Synthesis

4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine is characterized by a pyrimidine ring substituted with hydrazinyl groups. The synthesis typically involves the reaction of pyrimidine derivatives with hydrazine or its derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including multi-component reactions and cyclization processes.

Anticancer Activity

Research indicates that 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • H460 (lung cancer)
  • HT-29 (colon cancer)
  • MDA-MB-231 (breast cancer)

Table 1 summarizes the antiproliferative activity of this compound:

Cell LineIC50 Value (µM)Reference
H4600.07
HT-290.05
MDA-MB-2310.10

These values indicate that the compound is highly potent, particularly against lung and colon cancer cell lines.

The mechanism by which 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration. Molecular docking studies suggest that it may act on key protein targets involved in cell cycle regulation and apoptosis pathways, similar to other pyrimidine derivatives known for their anticancer activity .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. Preliminary studies indicate efficacy against Plasmodium species, which are responsible for malaria. The compound's ability to disrupt the life cycle stages of the parasite makes it a candidate for further development in malaria treatment .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine:

  • Study on Lung Cancer : A study involving H460 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating high potency compared to standard chemotherapeutics .
  • Antiparasitic Evaluation : In vitro testing against P. falciparum showed that the compound inhibited parasitic growth effectively, suggesting potential for development as an antimalarial drug .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of chlorinated pyrimidine precursors with methylhydrazine. For example, 6-chloro-3-methyluracil reacts with methylhydrazine in ethanol under reflux (3 hours, 62.3 mmol methylhydrazine), yielding intermediates like 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione (39% yield) . Key optimization parameters include:

  • Stoichiometry : Excess methylhydrazine (5:1 molar ratio) improves substitution efficiency.
  • Solvent : Absolute ethanol enhances solubility and reduces side reactions.
  • Purification : Ethanol washing removes unreacted reagents and byproducts.

Q. How are intermediates like 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4-dione utilized in further functionalization?

  • Methodological Answer : These intermediates undergo condensation with aldehydes (e.g., acetaldehyde, 4-methoxybenzaldehyde) to form hydrazone derivatives. For instance, reacting 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4-dione with acetaldehyde in ethanol (2 hours, room temperature) yields substituted hydrazones (22% yield) . Purification via suction filtration and ethanol washing ensures minimal contamination.

Q. What spectroscopic techniques are essential for characterizing 4-Hydrazinyl-6-(1-methylhydrazinyl)pyrimidine derivatives?

  • Methodological Answer :

  • ¹H NMR : Identifies hydrazinyl protons (δ 7.64–9.21 ppm) and methyl groups (δ 2.09–3.33 ppm) .
  • MS (ESI) : Confirms molecular ion peaks (e.g., m/z = 171 [M+H]+ for intermediates) .
  • Chromatography : HPLC retention times (e.g., 0.63–0.96 minutes under SMD-TFA05 conditions) validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield variability during hydrazone formation?

  • Methodological Answer : Yield discrepancies often arise from aldehyde reactivity and steric effects. For example, 4-nitrobenzaldehyde derivatives may exhibit lower yields (e.g., 27% for 3e vs. 47% for 3d) due to electron-withdrawing groups slowing condensation . Mitigation strategies include:

  • Catalysis : Acidic conditions (e.g., HCl or AcOH) accelerate imine formation.
  • Temperature Control : Prolonged heating (reflux) improves conversion for less reactive aldehydes.

Q. What mechanistic insights guide the design of hydrazinyl pyrimidines for biological activity?

  • Methodological Answer : Hydrazone derivatives exhibit bioactivity via hydrogen bonding and π-π stacking. For example, pyrimidine-hydrazones with methoxy substituents (e.g., 3d, 3e) show enhanced antibacterial activity against Pseudomonas aeruginosa due to improved membrane penetration . Structure-activity relationship (SAR) studies recommend:

  • Hydrophobic substituents : Enhance lipophilicity (e.g., 4-methoxybenzylidene in 3d).
  • Electron-donating groups : Improve binding to microbial targets (e.g., -OCH₃ in 3e).

Q. How can in vitro pharmacological evaluation protocols be standardized for hydrazinyl pyrimidines?

  • Methodological Answer :

  • Antimicrobial Assays : Use the paper disc diffusion method with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC determinations .
  • Cytotoxicity Screening : Employ MTT assays on glioblastoma cell lines (e.g., U87MG) to assess PDI inhibition, referencing IC₅₀ values from analogous compounds (e.g., 3a: IC₅₀ = 1.2 µM) .

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